molecular formula C12H15BF2O3 B6306236 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester CAS No. 1631756-19-8

3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester

Cat. No.: B6306236
CAS No.: 1631756-19-8
M. Wt: 256.06 g/mol
InChI Key: OTLMATJLRMWZSU-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C12H15BF2O3. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and the phenyl ring is substituted with two fluorine atoms and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 3,4-difluorophenol with pinacolborane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .

Biology and Medicine: The compound is explored for its potential in drug discovery and development. Boronic acid derivatives are known for their ability to inhibit proteases and other enzymes, making them valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for applications in electronics and materials science .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 3,4-Difluorophenylboronic acid
  • 2-Hydroxyphenylboronic acid pinacol ester

Comparison: 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination of substituents enhances its reactivity and specificity in chemical reactions compared to other similar compounds. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the hydroxyl group provides additional sites for chemical modification .

Properties

IUPAC Name

2,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLMATJLRMWZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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